Cas no 1805147-72-1 (2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine)

2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine
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- インチ: 1S/C8H9ClF2N2/c1-4-3-13-8(12)6(7(10)11)5(4)2-9/h3,7H,2H2,1H3,(H2,12,13)
- InChIKey: MRJNGJUYSVTVAK-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C)=CN=C(C=1C(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029065570-1g |
2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine |
1805147-72-1 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine 関連文献
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2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridineに関する追加情報
2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine (CAS No. 1805147-72-1): An Overview of a Promising Heterocyclic Compound
2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine (CAS No. 1805147-72-1) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its pyridine core, which is substituted with an amino group, a chloromethyl group, a difluoromethyl group, and a methyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for further research and development.
The pyridine core is a six-membered aromatic ring containing one nitrogen atom. Pyridine derivatives are widely used in the synthesis of pharmaceuticals due to their ability to modulate various biological targets. The presence of the amino group in 2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine enhances its basicity and reactivity, making it suitable for forming salts and participating in various chemical reactions. The chloromethyl group is a versatile functional group that can undergo substitution reactions, leading to the formation of new derivatives with diverse properties. The difluoromethyl group introduces fluorine atoms, which can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. Finally, the methyl group provides steric and electronic effects that can modulate the compound's reactivity and biological activity.
Recent studies have highlighted the potential of 2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine in various applications. In the pharmaceutical industry, this compound has shown promise as a lead molecule for the development of new drugs targeting specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in disease pathways. The unique combination of functional groups in this molecule allows for fine-tuning of its pharmacological properties through structural modifications.
In the field of agrochemicals, 2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine has been explored for its potential as a herbicide or fungicide. The chloromethyl and difluoromethyl groups contribute to its stability and efficacy against target organisms. Studies have shown that this compound can effectively inhibit the growth of certain weeds and fungi without causing significant harm to non-target organisms or the environment. This makes it an attractive candidate for developing environmentally friendly agrochemical products.
Beyond pharmaceuticals and agrochemicals, 2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine has also found applications in materials science. Its unique chemical structure makes it suitable for use as a building block in the synthesis of advanced materials with tailored properties. For example, researchers have utilized this compound to develop novel polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and composite materials.
The synthesis of 2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine involves several steps that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the sequential introduction of functional groups onto a pyridine scaffold. This process typically starts with the preparation of a substituted pyridine derivative, followed by selective functionalization steps to introduce the amino, chloromethyl, difluoromethyl, and methyl groups. Advanced synthetic techniques such as transition metal-catalyzed reactions and directed C-H activation have been employed to improve the efficiency and selectivity of these transformations.
The characterization of 2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine is crucial for understanding its properties and ensuring its purity for various applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are commonly used to confirm the structure and purity of this compound. These methods provide detailed information about the molecular structure, including the positions and types of functional groups present.
In conclusion, 2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine (CAS No. 1805147-72-1) is a versatile heterocyclic compound with significant potential in multiple fields. Its unique chemical structure, characterized by a pyridine core substituted with an amino group, chloromethyl group, difluoromethyl group, and methyl group, endows it with valuable properties that make it an attractive candidate for further research and development. Ongoing studies continue to explore its applications in pharmaceuticals, agrochemicals, and materials science, highlighting its importance as a promising chemical entity.
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